molecular formula C9H6BrClN2O B2921347 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 102393-83-9

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2921347
CAS No.: 102393-83-9
M. Wt: 273.51
InChI Key: RQXHWZPREUAPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one ( 102393-83-9) is a high-purity chemical intermediate belonging to the quinazolinone class of heterocyclic compounds, a scaffold recognized for its significant potential in anticancer research and drug discovery . This compound features a bromo-substituted quinazolinone core, a structure that serves as a key precursor for the design and synthesis of novel bioactive molecules. Researchers utilize this scaffold to develop potential inhibitors targeting critical protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are heavily implicated in cellular proliferation, angiogenesis, and survival pathways in various cancers . The molecular formula is C 9 H 6 BrClN 2 O with a molecular weight of 273.51 g/mol . Its structure is defined by the SMILES string "CN1C(=O)C2=C(C=CC(=C2)Br)N=C1Cl" . Quinazolinone derivatives are a privileged structure in medicinal chemistry, extensively investigated for their broad pharmacological activities, with a prominent focus on oncology . This specific bromo- and chloro-substituted analogue is engineered for further functionalization, allowing researchers to create hybrid molecules or combinatorial libraries aimed at probing new biological targets or enhancing drug-like properties. The structural features of this compound make it a valuable building block for generating potential multi-targeting agents, a strategy that can help overcome drug resistance in cancer therapy . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-13-8(14)6-4-5(10)2-3-7(6)12-9(13)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHWZPREUAPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102393-83-9
Record name 6-bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinones exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 6-bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Key References
6-Bromo-2-chloro-3-methyl (target) C₉H₇BrClN₂O 298.52 Not reported Synthetic intermediate
6-Bromo-2-(4-fluorophenyl)-8-phenylethynyl C₂₂H₁₄BrFN₂O 421.03 235–237 Not specified (structural studies)
6-Bromo-2-hydrazinyl-3-phenyl C₁₄H₁₁BrN₄O 331.17 Not reported Antimicrobial (Schiff base derivatives)
6-Bromo-2-mercapto-3-(1-phenylethyl) C₁₆H₁₃BrN₂OS 369.25 Not reported Not reported
6-Bromo-2,3-tetramethylen C₁₂H₁₁BrN₂O 279.13 Not reported Synthetic intermediate
6-Bromo-2-chloro (no methyl) C₈H₄BrClN₂O 259.49 Not reported EGFR inhibitor intermediate
6-Amino-2-(E)-ethenyl-3,4-dihydro C₁₀H₉BrN₂O 253.10 Not reported Antimicrobial

Key Observations

Substituent Effects on Activity: The 2-chloro and 6-bromo substituents in the target compound enhance electrophilicity, making it reactive in cross-coupling reactions for drug development . Methyl at position 3 may improve metabolic stability compared to non-methylated analogs (e.g., 6-bromo-2-chloroquinazolin-4(3H)-one) by reducing oxidative degradation . Compounds with 2-aryl groups (e.g., 4-fluorophenyl in ) exhibit higher melting points (>230°C), suggesting stronger crystal packing due to π-π interactions .

Biological Activity Trends: Antimicrobial activity is prominent in derivatives with hydrazinyl () or ethenyl groups (), likely due to enhanced membrane penetration. COX-2 inhibition (up to 47.1%) is observed in analogs with para-sulfonamide groups (), absent in the target compound. EGFR inhibition is linked to acrylamide-functionalized quinazolinones (), highlighting the importance of flexible side chains for target binding.

Synthetic Accessibility :

  • Microwave and ultrasonic methods () improve yields for 8-substituted derivatives, whereas the target compound’s synthesis likely relies on conventional bromination/condensation .
  • The methyl group in the target compound may necessitate protective-group strategies during functionalization, unlike simpler analogs .

Contradictions and Limitations

  • Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Melting points and solubility data for methylated derivatives are sparsely reported, complicating formulation predictions.

Biological Activity

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8BrClN2O
  • IUPAC Name : 6-bromo-2-chloro-3-methylquinazolin-4-one
  • CAS Number : 102393-83-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Notably, it has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP4), which is relevant in the treatment of diabetes.

Antidiabetic Activity

Recent studies have shown that derivatives of this compound exhibit significant DPP4 inhibitory activity. For instance, a derivative with chloro substitution on the phenyl moiety demonstrated an IC50 value of 9.25 µM, indicating potent inhibition compared to other known inhibitors like Sitagliptin . The structure–activity relationship (SAR) studies highlighted the importance of bromo substitution in enhancing DPP4 inhibitory activity .

Antimicrobial Activity

In a study evaluating the antimicrobial properties against Mycobacterium tuberculosis (Mtb), compounds derived from this quinazolinone showed potential activity with minimum inhibitory concentrations (MIC) around or below 10 μM. The unsubstituted derivative exhibited an MIC of 5.71 μM . Such findings suggest that structural modifications can significantly enhance the antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. For example, a series of quinazoline-pyrimidine hybrids containing similar structural motifs showed IC50 values ranging from 2.3 µM to 176.5 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines . Notably, one derivative demonstrated the ability to induce apoptosis in A549 cells in a dose-dependent manner.

Case Studies and Research Findings

Study Biological Activity IC50 Value Target
Study on DPP4 inhibitorsAntidiabetic9.25 µMDPP4
Antimicrobial screeningAntimicrobial5.71 µMMtb H37Rv
Cytotoxic evaluationAnticancer2.3 - 176.5 µMA549, SW-480, MCF-7

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For halogenated quinazolinones, bromination and chlorination steps are critical. For example, nitration protocols (as seen in analogous compounds) suggest using activated carbon as a catalyst under controlled temperatures (~40°C) to minimize byproducts like dinitro derivatives . Optimization via factorial design experiments (e.g., response surface methodology) can identify optimal molar ratios, reaction times, and temperatures. Recrystallization in 0.1 M HCl may aid purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl at position 3, bromo/chloro positions). Splitting patterns in aromatic regions distinguish substituent effects.
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1680–1720 cm⁻¹) and N-H stretches (if present).
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns verify molecular weight (e.g., bromine isotopic signatures) .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity analysis . Stability studies under varying temperatures and humidity levels (via accelerated stability protocols) can identify degradation products. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How do hydrogen-bonding networks in crystalline this compound influence its physicochemical properties?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies motifs like R₂²(8) rings or chains. X-ray crystallography (refined via SHELXL ) reveals intermolecular interactions (e.g., N-H···O=C) that affect solubility and melting points. Hydrogen bonding can also stabilize polymorphs, impacting bioavailability in drug development .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer : Validate DFT-optimized geometries against experimental X-ray structures using R-factor analysis. Discrepancies in bond angles/lengths may arise from solvent effects or lattice packing, requiring refinement with programs like OLEX2 or PLATON .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazolinone derivatives?

  • Methodological Answer : Systematic substitution at positions 2, 3, and 6 (e.g., replacing Br with electron-withdrawing groups) can modulate biological activity. In vitro assays (e.g., COX inhibition for analgesic activity ) paired with molecular docking (using AutoDock Vina) identify key pharmacophores. QSAR models quantify substituent effects on activity .

Q. What statistical approaches optimize multi-step synthesis protocols for high-yield production?

  • Methodological Answer : Central composite design (CCD) or Box-Behnken models evaluate interactions between variables (e.g., temperature, catalyst loading). Regression equations predict optimal conditions, while ANOVA validates model significance .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Theoretical values (e.g., from ChemDraw predictions) often ignore crystal packing. Experimental validation via DSC or hot-stage microscopy is critical. Impurities or polymorphic forms (detected via PXRD) may lower observed melting points .

Q. Why might NMR spectra show unexpected splitting patterns in halogenated derivatives?

  • Methodological Answer : Heavy atom effects (e.g., bromine’s quadrupolar moment) can cause signal broadening. Use deuterated DMSO or CDCl₃ to minimize solvent artifacts. 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.